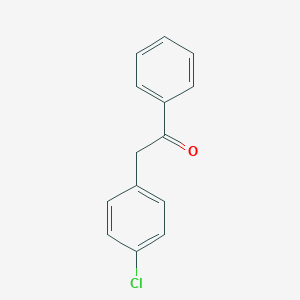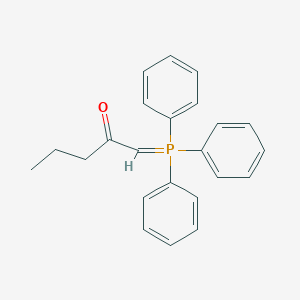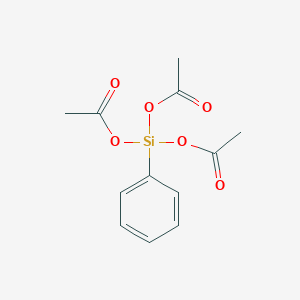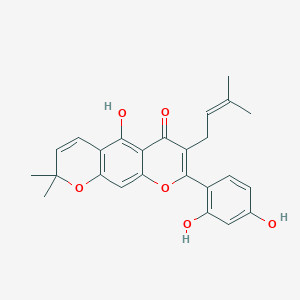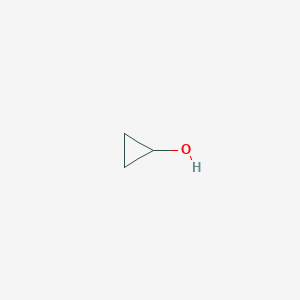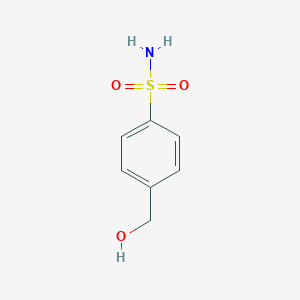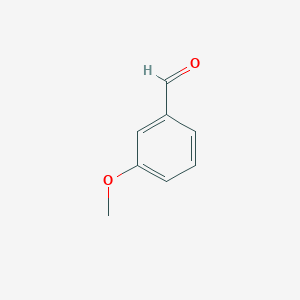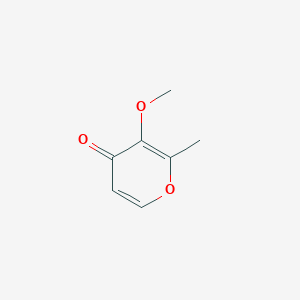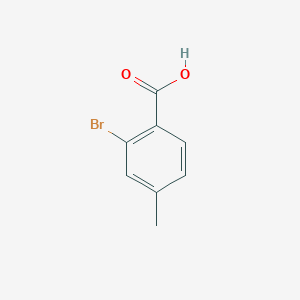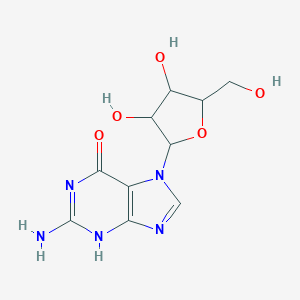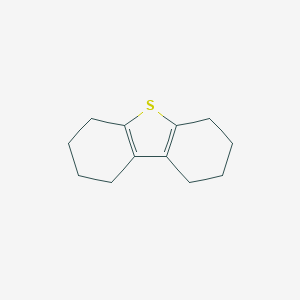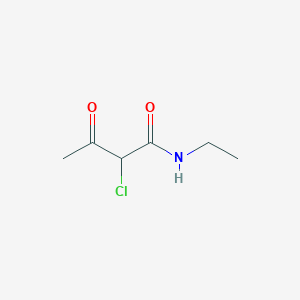
2-chloro-N-ethyl-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-ethyl-3-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 2-chloro-N-ethyl-3-oxobutanamide is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation and pain. It may also disrupt the cell membrane of fungi and weeds, leading to their death.
Biochemische Und Physiologische Effekte
Studies have shown that 2-chloro-N-ethyl-3-oxobutanamide can cause changes in biochemical and physiological parameters in living organisms. In rats, it has been found to increase liver weight and alter liver enzyme levels. In plants, it has been shown to inhibit photosynthesis and reduce plant growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-ethyl-3-oxobutanamide in lab experiments include its high purity, stability, and ease of synthesis. However, its potential toxicity and limited solubility in water can pose challenges in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-ethyl-3-oxobutanamide. In medicine, further research is needed to elucidate its mechanism of action and potential therapeutic applications. In agriculture, studies are needed to optimize its herbicidal and fungicidal activities. In material science, its potential applications as a precursor for the synthesis of new compounds can be explored further. Additionally, studies are needed to assess its potential environmental impact and toxicity.
Synthesemethoden
The synthesis of 2-chloro-N-ethyl-3-oxobutanamide involves the reaction of ethyl acetoacetate with phosphorus trichloride and thionyl chloride to form ethyl 2-chloroacetoacetate. The resulting compound is then reacted with ethylamine to produce 2-chloro-N-ethyl-3-oxobutanamide. This method is effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-ethyl-3-oxobutanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, it has been shown to have herbicidal and fungicidal activities, which can be used to control weed and fungal growth. In material science, it has been used as a precursor for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
15844-86-7 |
|---|---|
Produktname |
2-chloro-N-ethyl-3-oxobutanamide |
Molekularformel |
C6H10ClNO2 |
Molekulargewicht |
163.6 g/mol |
IUPAC-Name |
2-chloro-N-ethyl-3-oxobutanamide |
InChI |
InChI=1S/C6H10ClNO2/c1-3-8-6(10)5(7)4(2)9/h5H,3H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
JFSWYPKLWHGUDT-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(C(=O)C)Cl |
Kanonische SMILES |
CCNC(=O)C(C(=O)C)Cl |
Synonyme |
Butanamide, 2-chloro-N-ethyl-3-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



